HDAC3-Sparing Selectivity: >74-Fold Window Over HDAC3 Versus SAHA's Pan-Inhibitory Profile
N'-(2-Fluorophenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide exhibits a pronounced selectivity window against HDAC3 relative to its activity on HDAC2 and HDAC8. Against HDAC3 in human MDA-MB-231 cells, the compound demonstrates an IC50 >10,000 nM, yielding a >74-fold selectivity ratio over HDAC2 (IC50 135 nM) and a >102-fold ratio over HDAC8 (IC50 98 nM) [1]. In contrast, the pan-HDAC inhibitor SAHA potently inhibits HDAC3 with reported IC50 values ranging from 20 nM to 869 nM across independent studies, showing no meaningful HDAC3-sparing behavior [2][3]. This differential HDAC3 engagement is critical: HDAC3 is a core component of the NCoR/SMRT co-repressor complex and its inhibition is linked to distinct transcriptional and metabolic consequences, including disruption of circadian rhythm regulation and hepatic lipid metabolism [4]. A compound that spares HDAC3 while maintaining HDAC8/2 inhibition enables experimental dissection of HDAC3-dependent versus HDAC3-independent epigenetic mechanisms.
| Evidence Dimension | HDAC3 inhibitory potency and selectivity ratio relative to HDAC2 |
|---|---|
| Target Compound Data | HDAC3 IC50 >10,000 nM; HDAC2 IC50 135 nM; Selectivity ratio (HDAC3/HDAC2) >74-fold |
| Comparator Or Baseline | SAHA (Vorinostat): HDAC3 IC50 = 20 nM (Ref. A) or 869 nM (Ref. B); HDAC2 IC50 = 96 nM (Ref. A) or 62 nM (Ref. B); Selectivity ratio HDAC3/HDAC2 = 0.21 (Ref. A) or 14.0 (Ref. B), indicating no consistent HDAC3 sparing |
| Quantified Difference | Target compound: >74-fold HDAC3/HDAC2 selectivity (HDAC3-sparing). SAHA: 0.21-fold to 14-fold (HDAC3-equipotent or modestly selective, study-dependent). |
| Conditions | Target compound: HDAC3 and HDAC2 assayed in human MDA-MB-231 cells using Fluor-de-Lys substrate, 15 min incubation (BindingDB). SAHA (Ref. A): Recombinant enzyme assays, Fluorogenic Assay Kit, BPS Bioscience. SAHA (Ref. B): Class I HDAC isoform in vitro activity assay. |
Why This Matters
HDAC3 sparing is mechanistically significant for studies of NCoR/SMRT-dependent transcriptional regulation and for avoiding HDAC3-linked toxicity signals; this compound provides a tool for HDAC8/2 pharmacology without HDAC3 confounding.
- [1] BindingDB. BDBM50197156 (CHEMBL3930237): IC50 values for HDAC2 (135 nM), HDAC8 (98 nM), HDAC3 (>10,000 nM). Acharya Nagarjuna University, curated by ChEMBL. View Source
- [2] PMC Table 1. IC50 values for SAHA: HDAC1 (33 nM), HDAC2 (96 nM), HDAC3 (20 nM), HDAC6 (33 nM), HDAC8 (540 nM). ACS Med. Chem. Lett. 2017; PMID: 28124935. View Source
- [3] PMC Table 3. SAHA IC50 values: HDAC1 (13.7 nM), HDAC2 (62.0 nM), HDAC3 (869 nM), HDAC8 (6.8 nM). PLOS ONE 2014; DOI: 10.1371/journal.pone.0084964. View Source
- [4] Emmett MJ, Lazar MA. Integrative regulation of physiology by histone deacetylase 3. Nature Reviews Molecular Cell Biology. 2019;20:102-115. Review of HDAC3-specific functions in NCoR/SMRT complexes and metabolic regulation. View Source
